Cas no 1853217-58-9 (6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline)
6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties
Names and Identifiers
-
- EN300-1477653
- 1853217-58-9
- 6-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline
- 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline
-
- Inchi: 1S/C14H20N2/c1-2-14-10-16-8-5-13(14)9-12(1)11-3-6-15-7-4-11/h1-2,9,11,15-16H,3-8,10H2
- InChI Key: BLYZKEFWCYBBHC-UHFFFAOYSA-N
- SMILES: N1CCC(C2=CC=C3CNCCC3=C2)CC1
Computed Properties
- Exact Mass: 216.162648646g/mol
- Monoisotopic Mass: 216.162648646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 24.1Ų
6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1477653-0.05g |
6-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline |
1853217-58-9 | 0.05g |
$1020.0 | 2023-07-10 | ||
| Enamine | EN300-1477653-0.1g |
6-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline |
1853217-58-9 | 0.1g |
$1068.0 | 2023-07-10 | ||
| Enamine | EN300-1477653-0.25g |
6-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline |
1853217-58-9 | 0.25g |
$1117.0 | 2023-07-10 | ||
| Enamine | EN300-1477653-0.5g |
6-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline |
1853217-58-9 | 0.5g |
$1165.0 | 2023-07-10 | ||
| Enamine | EN300-1477653-1.0g |
6-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline |
1853217-58-9 | 1.0g |
$1214.0 | 2023-07-10 | ||
| Enamine | EN300-1477653-2.5g |
6-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline |
1853217-58-9 | 2.5g |
$2379.0 | 2023-07-10 | ||
| Enamine | EN300-1477653-5.0g |
6-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline |
1853217-58-9 | 5.0g |
$3520.0 | 2023-07-10 | ||
| Enamine | EN300-1477653-10.0g |
6-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline |
1853217-58-9 | 10.0g |
$5221.0 | 2023-07-10 | ||
| Enamine | EN300-1477653-50mg |
6-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline |
1853217-58-9 | 50mg |
$1020.0 | 2023-09-28 | ||
| Enamine | EN300-1477653-100mg |
6-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline |
1853217-58-9 | 100mg |
$1068.0 | 2023-09-28 |
6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline Related Literature
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline
Research Brief on 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline (CAS: 1853217-58-9): Recent Advances and Applications
The compound 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline (CAS: 1853217-58-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and potential therapeutic applications. The compound's unique structural features, combining a piperidine ring with a tetrahydroisoquinoline scaffold, make it a promising candidate for drug discovery, particularly in targeting central nervous system (CNS) disorders and cancer.
Recent studies have highlighted the role of 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline as a key intermediate in the synthesis of novel bioactive molecules. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in developing selective serotonin receptor modulators, which exhibit potential for treating depression and anxiety disorders. The compound's ability to interact with multiple neurotransmitter systems underscores its pharmacological versatility. Furthermore, its structural flexibility allows for facile derivatization, enabling the exploration of structure-activity relationships (SAR) to optimize drug-like properties.
In addition to its CNS applications, 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline has shown promise in oncology research. A recent preclinical study revealed its efficacy as a scaffold for designing inhibitors of protein-protein interactions (PPIs) involved in cancer cell proliferation. The compound's piperidine moiety facilitates binding to hydrophobic pockets in target proteins, while the tetrahydroisoquinoline ring contributes to stabilizing these interactions. These findings, published in Bioorganic & Medicinal Chemistry Letters, suggest that derivatives of this compound could serve as lead candidates for anticancer drug development.
The synthesis of 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline has also seen advancements, with recent reports emphasizing greener and more efficient methodologies. A 2024 paper in Organic Process Research & Development detailed a scalable, one-pot synthesis route that reduces waste and improves yield, addressing previous challenges in large-scale production. This innovation is critical for translating laboratory findings into clinical applications, ensuring a sustainable supply chain for future drug development efforts.
Looking ahead, the potential of 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline extends beyond its current applications. Ongoing research is exploring its utility in neurodegenerative diseases, such as Alzheimer's and Parkinson's, where its dual action on neurotransmitter systems and anti-inflammatory properties could offer therapeutic benefits. Additionally, its role in modulating epigenetic targets is under investigation, opening new avenues for precision medicine. As the field progresses, this compound is poised to remain a focal point in chemical biology, bridging the gap between synthetic chemistry and therapeutic innovation.
1853217-58-9 (6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)